4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride

Salt Form Selection Pre-formulation Analytical Method Development

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride (CAS 33947-96-5) is the hydrochloride salt of the methyl ester derivative of the common 2-hydroxy-3-isopropylaminopropoxy pharmacophore. It belongs to the aryloxypropanolamine class of β-adrenoceptor ligands and is most frequently deployed as a key synthetic precursor and analytical reference standard for bisoprolol-related impurities rather than a standalone therapeutic candidate.

Molecular Formula C14H22ClNO4
Molecular Weight 303.78 g/mol
CAS No. 33947-96-5
Cat. No. B030246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride
CAS33947-96-5
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid Methyl Ester Hydrochloride; 
Molecular FormulaC14H22ClNO4
Molecular Weight303.78 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O.Cl
InChIInChI=1S/C14H21NO4.ClH/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3;/h4-7,10,12,15-16H,8-9H2,1-3H3;1H
InChIKeyTYCFNOCRTIAJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid Methyl Ester Hydrochloride (CAS 33947-96-5) — Class Identity, Core Structural Features, and Scientific Positioning


4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride (CAS 33947-96-5) is the hydrochloride salt of the methyl ester derivative of the common 2-hydroxy-3-isopropylaminopropoxy pharmacophore . It belongs to the aryloxypropanolamine class of β-adrenoceptor ligands and is most frequently deployed as a key synthetic precursor and analytical reference standard for bisoprolol-related impurities rather than a standalone therapeutic candidate . Its benzoate ester core distinguishes it from the phenylpropanoate scaffold of esmolol, while the methyl ester functionality provides a defined chemical handle for further derivatization—hydrolysis to the carboxylic acid metabolite (CAS 72570-70-8) or transesterification [1].

Why Bisoprolol, Esmolol, or Their Free-Base Esters Cannot Substitute for 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid Methyl Ester Hydrochloride in Analytical and Synthetic Workflows


The hydrochloride salt form (CAS 33947-96-5) provides a defined stoichiometry and a demonstrated solubility profile in polar aprotic and alcoholic solvents (DMSO, methanol) that differs from its free-base counterpart (CAS 33947-97-6), directly impacting weighing accuracy, solution preparation, and chromatographic reproducibility . Unlike bisoprolol fumarate, which is the end-product therapeutic salt, the methyl ester hydrochloride is a process-specific impurity marker whose absence compromises compendial impurity profiling and ANDA regulatory submissions [1]. The esmolol system, while sharing the isopropylaminopropoxy side chain, is built on a 3-phenylpropanoate ester backbone that undergoes rapid red blood cell esterase-mediated hydrolysis (half-life ~9 min), yielding ASL-8123 with 1,500–1,900-fold attenuated β-blockade [2]; in contrast, the para-substituted benzoate ester of the target compound presents a distinct electronic environment that alters both esterase susceptibility and chromatographic retention, making esmolol standards an invalid surrogate [3]. Importantly, high-strength, head-to-head quantitative differentiation data for this compound remain sparse in the primary literature, and users should verify critical parameters through lot-specific certificates of analysis before committing to substitution decisions.

Quantitative Differentiation Benchmarks for 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid Methyl Ester Hydrochloride (CAS 33947-96-5) Against Nearest Analogs


Hydrochloride Salt vs. Free Base: Solvent Solubility and Handling Precision

The hydrochloride salt (CAS 33947-96-5, MW 303.78 g/mol) is soluble in DMSO and methanol, facilitating direct preparation of stock solutions for HPLC and LC-MS analysis . The free base (CAS 33947-97-6, MW 267.32 g/mol) is typically offered as a >95% or >98% purity solid, but its solubility in aqueous and polar organic media is not explicitly reported, often requiring acidification or co-solvent strategies . The salt form's improved handling characteristics reduce gravimetric error during reference standard preparation, a critical factor when target impurity limits are ≤0.10%.

Salt Form Selection Pre-formulation Analytical Method Development

Methyl Ester vs. Carboxylic Acid Metabolite: Synthetic Utility and Chromatographic Orthogonality

The target compound retains a methyl ester at the para-benzoate position, whereas the corresponding bisoprolol carboxylic acid impurity (CAS 72570-70-8) is the fully hydrolyzed, terminal metabolite . This structural difference translates into a calculated LogP of approximately 2.40 for the target (HPLC suitability on reversed-phase C18 columns) versus a substantially lower LogP for the carboxylic acid form [1]. The methyl ester serves as a protected precursor that can be selectively hydrolyzed to the acid or transesterified to alternative esters for structure-activity relationship studies, a versatility absent in the acid metabolite .

Synthetic Intermediate Impurity Profiling HPLC Retention

Benzoate Ester vs. Phenylpropanoate Ester: Impact on Metabolic Stability and Pharmacological Potency Attenuation

Esmolol's 3-phenylpropanoate methyl ester is rapidly hydrolyzed by red blood cell cytosol esterases, generating ASL-8123 with a pA₂ of 3.73 ± 0.07 (isolated guinea pig right atria) and 1,600–1,900-fold lower potency than esmolol itself [1]. The target compound's para-substituted benzoate ester is conjugated directly to the aromatic ring, placing the ester carbonyl in resonance with the phenyl π-system. This electronic arrangement is expected to reduce the electrophilicity of the ester carbonyl compared to the isolated propanoate ester of esmolol, potentially slowing esterase-mediated hydrolysis, though direct comparative kinetic data (k_hyd, half-life in plasma or RBC lysate) for the target compound have not been published [2]. The benzoate scaffold is also shared with bisoprolol fumarate, where β₁-selectivity (Ki ~15–25 nM for human β₁-AR) exceeds that of esmolol (Ki ~22.4 nM for β₁-AR; 30-fold β₁/β₂ selectivity), but these binding values pertain to the final ethanolamine-terminated drug and cannot be directly extrapolated to the methyl ester precursor [3].

Esterase Susceptibility Metabolic Stability Beta-Blocker Potency

Regulatory Identity and Impurity Marker Specificity for Bisoprolol Pharmaceutical Quality Control

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester (free base, CAS 33947-97-6) is cataloged as a process-related impurity of bisoprolol fumarate drug substance, and the hydrochloride salt (CAS 33947-96-5) is the preferred reference form supplied for HPLC method validation and quality control [1]. The compound is supplied with certificates of analysis (CoA) that include HPLC purity, NMR, and MS characterization data compliant with ICH Q3A/Q3B guidelines . In contrast, off-the-shelf bisoprolol fumarate USP reference standards are certified for assay and identification of the active pharmaceutical ingredient, not for process-impurity resolution at the ≤0.10% reporting threshold . The methyl ester impurity must be chromatographically resolved from bisoprolol and from the carboxylic acid impurity (CAS 72570-70-8) under the same gradient conditions, a separation validated by independent impurity reference material providers [1].

Pharmacopeial Impurity Reference Standard ANDA Submission

Molecular Weight and Stoichiometry Advantage for Quantitative Weighing Relative to Bisoprolol Fumarate

The target compound has a molecular weight of 303.78 g/mol (C₁₄H₂₂ClNO₄), defined as a 1:1 hydrochloride salt . Bisoprolol fumarate (C₁₈H₃₁NO₄)₂·C₄H₄O₄ has a molecular weight of 766.97 g/mol and contains two bisoprolol free base molecules per fumarate counterion [1]. When preparing equimolar solutions for impurity spiking experiments, the target compound's lower and more precisely defined molecular weight reduces the mass required (e.g., 0.304 mg for 1 µmol of the target vs. 0.767 mg for 1 µmol of bisoprolol fumarate salt). This reduces relative weighing error on standard analytical balances when targeting low-concentration impurity spikes [2].

Gravimetric Accuracy Reference Standard Preparation Salt Stoichiometry

High-Value Application Scenarios for 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid Methyl Ester Hydrochloride (CAS 33947-96-5)


Bisoprolol Fumarate ANDA Impurity Method Development and Validation

Pharmaceutical QC laboratories developing HPLC or UHPLC methods for bisoprolol fumarate ANDA submissions require the methyl ester hydrochloride as a process-impurity reference standard. Its defined solubility in methanol and DMSO enables direct preparation of impurity stock solutions without additional solubilization steps, while its reversed-phase retention (LogP ~2.40 [1]) provides baseline separation from the polar carboxylic acid impurity (CAS 72570-70-8). The compound's CoA includes HPLC purity, NMR identity confirmation, and MS data compliant with ICH Q3A/Q3B documentation requirements [2].

β₁-Adrenoceptor Structure-Activity Relationship (SAR) Exploration Using the Benzoate Ester Scaffold

Medicinal chemists exploring ester-modified β-blocker analogs can leverage the para-substituted benzoate methyl ester as a versatile synthetic intermediate. Unlike the esmolol phenylpropanoate system, which is rapidly hydrolyzed by RBC esterases (esmolol t₁/₂ ~9 min, metabolite ASL-8123 pA₂ = 3.73 ), the benzoate ester scaffold is predicted to exhibit distinct hydrolysis kinetics due to resonance stabilization of the ester carbonyl. Selective hydrolysis to the carboxylic acid, transesterification to alternative esters, or amidation enables systematic probing of esterase susceptibility and β₁/β₂ selectivity without committing to the esmolol or bisoprolol scaffold [1].

Pharmacokinetic Metabolite Identification for Bisoprolol Bioequivalence Studies

In bioequivalence and pharmacokinetic studies of bisoprolol fumarate, the methyl ester impurity—and its hydrolyzed carboxylic acid counterpart (CAS 72570-70-8)—serve as critical markers for metabolic pathway elucidation. The target compound's distinct HPLC retention (moderate hydrophobicity, LogP ~2.40 ) relative to both the parent drug bisoprolol (LogP ~1.87 [1]) and the polar acid metabolite ensures unambiguous chromatographic resolution in human plasma or urine matrices, supporting robust LC-MS/MS quantification [2].

Forced Degradation and Stability-Indicating Assay Development for Bisoprolol Drug Products

Regulatory stability studies (ICH Q1A) require forced degradation to identify potential degradation products. Under acidic or thermal stress conditions, the methyl ester functionality of bisoprolol-related impurities may hydrolyze or transesterify, generating a profile of degradation products that includes the carboxylic acid impurity. The hydrochloride salt form (CAS 33947-96-5) provides a stable, well-characterized reference marker for tracking ester hydrolysis kinetics in solution and solid-state stability protocols, with storage recommendations (-20°C ) that ensure long-term integrity.

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